2-chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]nicotinamide
Overview
Description
2-chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]nicotinamide, also known as CTK7A, is a chemical compound that has been studied for its potential in various scientific research applications. This compound has gained attention due to its unique chemical structure and potential biological activities.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]nicotinamide is not fully understood. However, studies have suggested that it may act through various pathways, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. 2-chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]nicotinamide has been found to inhibit the activity of certain enzymes, such as histone deacetylases, which play a role in cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]nicotinamide has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. Additionally, 2-chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]nicotinamide has been shown to have antiviral activity against RSV.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]nicotinamide in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, the compound has been shown to have low toxicity in vitro and in vivo. However, one limitation is the limited availability of the compound, which can make it difficult to conduct large-scale experiments.
Future Directions
For research include the development of 2-chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]nicotinamide derivatives, further studies on its mechanism of action, and optimization of the synthesis process.
Scientific Research Applications
2-chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]nicotinamide has been studied for its potential biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Studies have shown that 2-chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]nicotinamide can inhibit the growth of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, 2-chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]nicotinamide has been shown to have antiviral activity against respiratory syncytial virus (RSV).
properties
IUPAC Name |
2-chloro-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3OS/c20-17-15(9-4-10-21-17)18(24)23-19-22-16(11-25-19)14-8-3-6-12-5-1-2-7-13(12)14/h1-11H,(H,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOTXACSTBAQGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)C4=C(N=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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